5-Amino-3-methylbenzo[d]isoxazole
Overview
Description
5-Amino-3-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, but the specific interactions of 5-Amino-3-methylbenzo[d]isoxazole remain to be elucidated .
Biochemical Pathways
Given the diversity of isoxazole derivatives and their wide range of biological activities, it is likely that this compound could influence multiple pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy could be influenced by factors such as pH, presence of other compounds, and individual patient characteristics .
Biochemical Analysis
Biochemical Properties
5-Amino-3-methylbenzo[d]isoxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, this compound can interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species levels within cells. Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in signal transduction. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered cell proliferation rates and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, influencing gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another method involves the catalytic intramolecular cyclization of 2-alkynone O-methyl oximes in the presence of gold catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various catalysts such as gold and silver salts . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Scientific Research Applications
5-Amino-3-methylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticonvulsant and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methylisoxazole
- 5-Amino-3-methylbenzoxazole
- 5-Amino-3-methylthiazole
Uniqueness
5-Amino-3-methylbenzo[d]isoxazole is unique due to its specific ring structure and the presence of both amino and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-1,2-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYNCREWBOZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612647 | |
Record name | 3-Methyl-1,2-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851768-35-9 | |
Record name | 3-Methyl-1,2-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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